

Protocol for using cis-Tranexamic acid-13C2,15N as an internal standard

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Compound of Interest

Compound Name: *cis-Tranexamic acid-13C2,15N*

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An Application Note on the Use of **cis-Tranexamic acid-13C2,15N** as an Internal Standard for the Quantitative Analysis of Tranexamic Acid in Human Plasma by LC-MS/MS

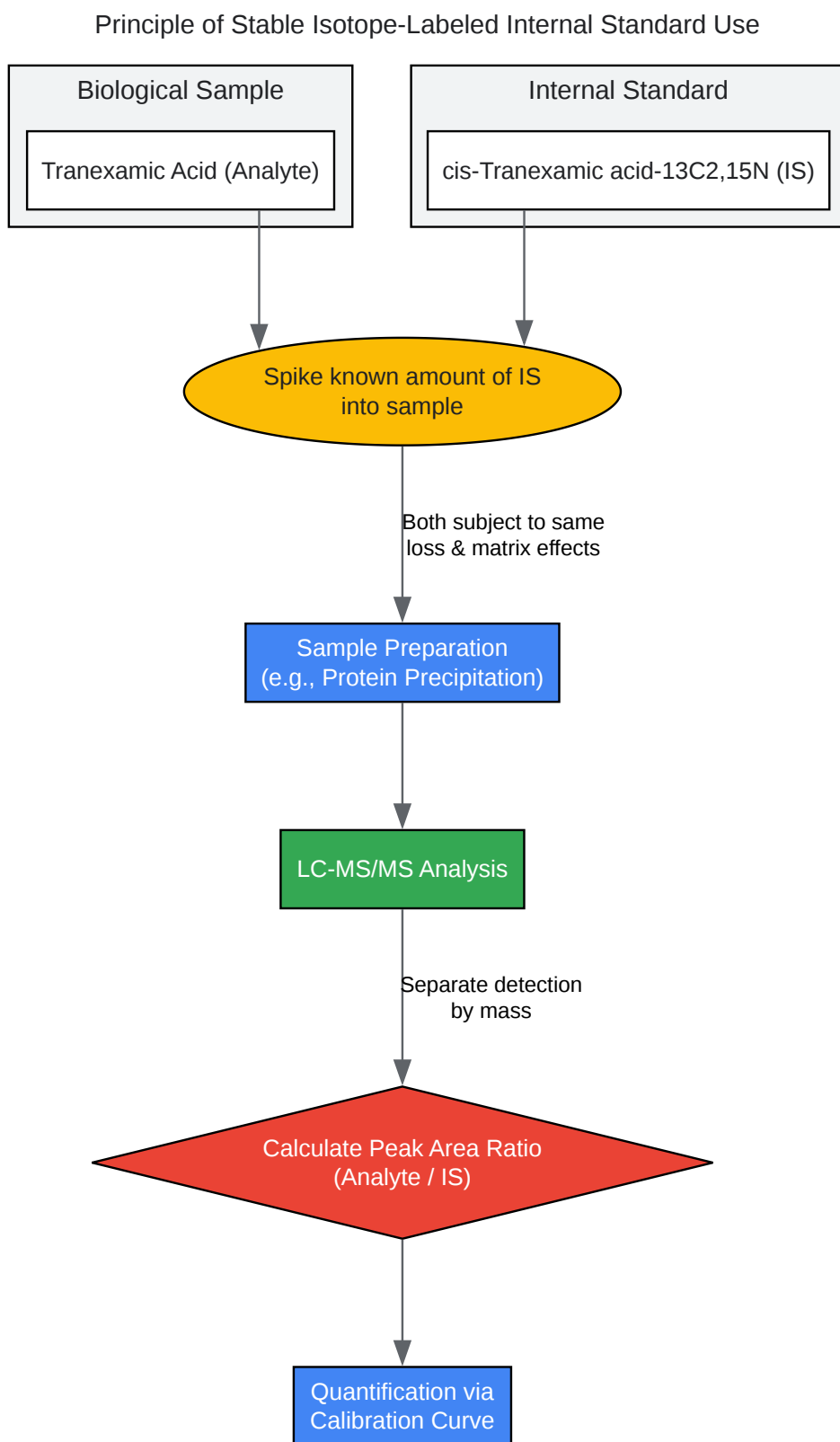
Abstract

This application note provides a detailed protocol for the quantitative analysis of tranexamic acid (TXA) in biological matrices, such as human plasma or serum, using **cis-Tranexamic acid-13C2,15N** as a stable isotope-labeled (SIL) internal standard (IS). Tranexamic acid is a synthetic antifibrinolytic agent used to control bleeding by inhibiting plasminogen activation.[1][2] Accurate quantification of TXA is crucial for pharmacokinetic and pharmacodynamic studies. The use of a SIL internal standard is the preferred method for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and potential matrix effects.[3][4] This protocol outlines a robust and sensitive LC-MS/MS method involving a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by tandem mass spectrometry.

Principle of the Method

The fundamental principle of this method is based on isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard, **cis-Tranexamic acid-13C2,15N**, is added to all samples, calibrators, and quality controls. This SIL IS is chemically and physically almost identical to the analyte, tranexamic acid, ensuring it behaves similarly during extraction, chromatography, and ionization.[3] The mass difference allows the mass

spectrometer to distinguish between the analyte and the internal standard.[4] By measuring the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the IS compensates for variations in sample recovery and signal suppression or enhancement caused by the sample matrix.[5]



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Caption: Workflow illustrating the principle of isotope dilution mass spectrometry.

Materials and Reagents

- Analytes and Standards:
 - Tranexamic Acid (Reference Standard)
 - **cis-Tranexamic acid-13C2,15N** (Internal Standard)[6][7]
- Solvents and Chemicals:
 - Acetonitrile (LC-MS Grade)
 - Water (LC-MS Grade)
 - Formic Acid (LC-MS Grade)
 - Methanol (HPLC Grade)
 - Blank human plasma/serum (with appropriate anticoagulant, e.g., EDTA)

Instrumentation

- Liquid Chromatography: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: A reversed-phase C18 or similar column (e.g., Acquity UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is suitable for separation.[8]

Experimental Protocols

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of Tranexamic Acid and **cis-Tranexamic acid-13C2,15N**. Dissolve in methanol or water to prepare individual stock solutions at a concentration of 1 mg/mL.

- **Working Standard Solutions:** Prepare serial dilutions of the Tranexamic Acid stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality controls (QCs).
- **Internal Standard Working Solution (ISWS):** Dilute the **cis-Tranexamic acid-13C2,15N** primary stock solution with methanol or acetonitrile to a suitable concentration (e.g., 1 µg/mL). This concentration should be optimized to yield a consistent and strong signal in the mass spectrometer.

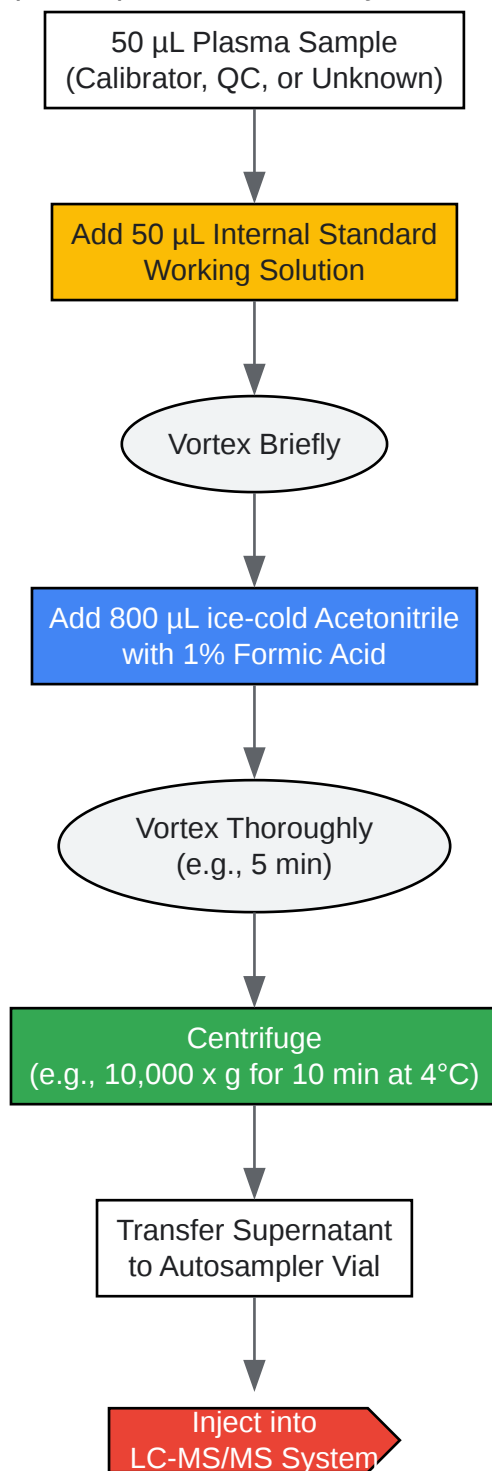
Preparation of Calibration Standards and Quality Controls

- Prepare calibration standards by spiking appropriate amounts of the Tranexamic Acid working solutions into blank human plasma/serum. A typical calibration range is 0.1 µg/mL to 200 µg/mL.[8]
- Prepare quality control samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation process using protein precipitation, a common technique for cleaning up plasma samples before LC-MS analysis.[8][9]

Sample Preparation and Analysis Workflow



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Caption: Detailed workflow for sample preparation and analysis.

- Aliquot 50 μ L of each plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
- Add 50 μ L of the Internal Standard Working Solution to each tube.
- Vortex briefly to mix.
- Add 800 μ L of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.[\[8\]](#)
- Vortex the mixture thoroughly for approximately 5 minutes.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize typical starting conditions for the chromatographic separation and mass spectrometric detection. These parameters should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Conditions

Parameter	Recommended Setting
Column	Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[8]
Mobile Phase A	0.1% Formic Acid in Water[8]
Mobile Phase B	Acetonitrile[8]
Flow Rate	0.6 mL/min[8]
Injection Volume	0.2 - 5 µL[8]
Column Temp.	50°C[8]
Autosampler Temp.	10°C[8]
Gradient	Start at 1% B, increase to 20% B over 1.2 min, increase to 90% B over 0.3 min, hold for 0.4 min, then return to initial conditions.[8]

| Total Run Time | ~2.5 - 5.0 minutes[8] |

Table 2: Suggested Mass Spectrometry Conditions

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive[9]
Scan Type	Multiple Reaction Monitoring (MRM)[8]
Capillary Voltage	1.0 kV[8]
Source Temp.	120°C[8]
Desolvation Gas	Nitrogen
Desolvation Temp.	650°C[8]

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Analyte and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Tranexamic Acid	158.2	123.0	40	8
cis-Tranexamic acid-13C2,15N (IS)	161.2	125.0	40	8

Note: These values are based on a specific instrument and may require optimization.[8] Other product ions for tranexamic acid, such as m/z 95 and m/z 122.7, have also been reported.[9]

Method Validation Summary

A robust bioanalytical method should be validated to ensure its reliability. The following table summarizes typical performance characteristics from published methods using isotopically labeled internal standards for tranexamic acid analysis.

Table 4: Summary of Method Performance Characteristics

Parameter	Typical Value	Reference(s)
Linearity Range	0.10 - 200 µg/mL	[8]
Lower Limit of Quantification (LLOQ)	0.10 µg/mL	[8]
Accuracy (% Nominal)	96.4% - 105.7%	[10]
Precision (% RSD)	< 1.6% (between-day)	[8]
Recovery (%)	90% - 97%	[8]

| Matrix Effect | No significant effects observed |[10] |

Conclusion

This application note details a reliable and sensitive LC-MS/MS method for the quantification of tranexamic acid in human plasma. The protocol utilizes a simple protein precipitation for sample preparation and incorporates **cis-Tranexamic acid-13C2,15N** as a stable isotope-labeled internal standard. The use of an SIL internal standard is critical for minimizing analytical variability and ensuring high accuracy and precision, making this method highly suitable for clinical and pharmaceutical research applications.

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